Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate
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Overview
Description
Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate is a chemical compound that has garnered significant interest due to its unique physical, chemical, and biological properties. This compound is characterized by the presence of a morpholine ring, a phenyl group, and an ester functional group, making it a versatile molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate typically involves a multi-step process. One common method starts with the Mannich reaction, where a secondary amine (morpholine), formaldehyde, and a phenylacetone derivative are reacted to form the morpholinomethyl intermediate . This intermediate then undergoes a Michael addition reaction with ethyl acetoacetate under mild conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against cholinesterases and legumain.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s due to its enzyme inhibitory properties.
Industry: Utilized in the development of corrosion inhibitors, surface-active agents, and organocatalysts.
Mechanism of Action
The mechanism of action of Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Reboxetine: An antidepressant with a morpholine moiety.
Moclobemide: Another antidepressant with similar structural features.
Emorfazone: An antipyretic and analgesic compound.
Uniqueness
Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate stands out due to its unique combination of a morpholine ring, phenyl group, and ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 7-[2-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-2-25-20(23)11-5-3-4-10-19(22)18-9-7-6-8-17(18)16-21-12-14-24-15-13-21/h6-9H,2-5,10-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVJKJWSBRYIJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643572 |
Source
|
Record name | Ethyl 7-{2-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-57-0 |
Source
|
Record name | Ethyl 2-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-{2-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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